2-Methoxy-5-(piperazin-1-yl)quinoline 2-Methoxy-5-(piperazin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 846038-46-8
VCID: VC17612307
InChI: InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3
SMILES:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

2-Methoxy-5-(piperazin-1-yl)quinoline

CAS No.: 846038-46-8

Cat. No.: VC17612307

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(piperazin-1-yl)quinoline - 846038-46-8

Specification

CAS No. 846038-46-8
Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name 2-methoxy-5-piperazin-1-ylquinoline
Standard InChI InChI=1S/C14H17N3O/c1-18-14-6-5-11-12(16-14)3-2-4-13(11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3
Standard InChI Key WIYFVNMSMZGEDW-UHFFFAOYSA-N
Canonical SMILES COC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-methoxy-5-(piperazin-1-yl)quinoline is C₁₄H₁₆N₃O, derived from the quinoline backbone (C₉H₇N) substituted with a methoxy group (-OCH₃) and a piperazine ring (C₄H₁₀N₂). Its theoretical molecular weight is 242.30 g/mol, though experimental data for the exact compound remain unreported .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-Methoxy-5-(piperazin-1-yl)quinolineComputed
Molecular FormulaC₁₄H₁₆N₃OTheoretical
Molecular Weight242.30 g/molCalculated
CAS Registry NumberNot assigned-

Structural Analysis

The quinoline core consists of a benzene ring fused to a pyridine ring. Substitutions at C2 (methoxy) and C5 (piperazinyl) influence electronic distribution and steric interactions. The methoxy group donates electron density via resonance, while the piperazine moiety introduces basicity and hydrogen-bonding capacity .

Synthesis and Derivatization

Synthetic Pathways

While no direct synthesis of 2-methoxy-5-(piperazin-1-yl)quinoline is documented, analogous compounds suggest viable routes:

  • Nucleophilic Aromatic Substitution: Reacting 5-chloro-2-methoxyquinoline with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) could yield the target compound .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 5-bromo-2-methoxyquinoline with piperazine offers a modern alternative, enabling efficient C–N bond formation .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Quinoline HalogenationPCl₅, POCl₃, 80°C70–85%
Piperazine CouplingPiperazine, K₂CO₃, DMF, 120°C50–65%

Structural Analogs

Key analogs with documented bioactivity include:

  • 5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK-28): Demonstrated iron-chelating and neuroprotective properties in Parkinson’s disease models .

  • 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline: Reported in CAS 149144-32-1, highlighting the versatility of methoxy and piperazine substitutions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is predicted to be moderate in polar solvents (e.g., ethanol, DMSO) due to the piperazine group’s basicity. The methoxy group enhances lipid solubility, potentially improving blood-brain barrier permeability .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N–H stretching (3300 cm⁻¹, piperazine), C–O–C asymmetric stretching (1250 cm⁻¹, methoxy), and aromatic C=C bending (1600 cm⁻¹) .

  • NMR: ¹H NMR would show singlet peaks for methoxy protons (~δ 3.9 ppm) and multiplet signals for piperazine protons (~δ 2.5–3.5 ppm).

Pharmacological Applications

Anti-Tubercular Activity

Quinoline derivatives like bedaquiline highlight the scaffold’s efficacy against Mycobacterium tuberculosis. Substituents at C5 (e.g., piperazine) enhance target binding, suggesting potential utility for the target compound .

Table 3: Comparative Anti-TB Activity of Quinoline Analogs

CompoundMIC (μg/mL)Target Pathway
Bedaquiline0.03–0.12ATP synthase
5-(Piperazin-1-yl)quinoline1.6*Cell wall synthesis*

*Hypothetical data based on structural similarity .

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